Defined (3aS,6aR) Stereochemistry vs. Unspecified Diastereomer/Racemate CAS 1230135-97-3
CAS 1822315-92-3 carries an explicit (3aS,6aR) trans-ring-junction stereochemical assignment in both IUPAC nomenclature and CAS registry indexing. By contrast, CAS 1230135-97-3 is indexed as 'tert-butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate' without stereochemical designation, indicating it is a racemic mixture or mixture of diastereomers . In the octahydrocyclopenta[c]pyrrole class, stereochemistry is a critical determinant of biological activity: for example, in triple-reuptake inhibitors, enantiomeric pairs show divergent SERT/NET/DAT IC₅₀ profiles differing by >10-fold in some analogs . While direct head-to-head activity data for CAS 1822315-92-3 versus CAS 1230135-97-3 is not publicly available, procurement of the stereodefined compound ensures batch-to-batch stereochemical reproducibility absent in the undefined mixture.
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | (3aS,6aR) trans-fused configuration, single diastereomer |
| Comparator Or Baseline | CAS 1230135-97-3: no stereochemical designation (racemic or diastereomer mixture) |
| Quantified Difference | Not quantifiable from public data; stereochemical definition is binary (defined vs. undefined) |
| Conditions | CAS registry indexing and IUPAC naming conventions |
Why This Matters
For medicinal chemistry and fragment-based drug design, stereochemical definition is non-negotiable; undefined mixtures introduce uncontrolled variables into SAR studies and can yield misleading activity data.
- [1] Molbase. Comparative CAS entries: 1822315-92-3 vs. 1230135-97-3. https://baike.molbase.cn (accessed 2026-04-30). View Source
- [2] Shao, L.; et al. Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. J. Med. Chem. 2011, 54, 5283–5295. View Source
